molecular formula C12H22N2O2 B13525724 Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate

Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B13525724
M. Wt: 226.32 g/mol
InChI Key: ISPMXPYRMPANCU-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted spiro compounds. These products can be further utilized in various synthetic applications .

Scientific Research Applications

Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of an amino group, which provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-9(13)4-5-12(14)6-7-12/h9H,4-8,13H2,1-3H3

InChI Key

ISPMXPYRMPANCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC12CC2)N

Origin of Product

United States

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